3-(1H-benzo[d]imidazol-2-yl)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)propanamide
Description
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Properties
IUPAC Name |
3-(1H-benzimidazol-2-yl)-N-[2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2S/c1-12-21-18-13(8-11-27-18)19(26)24(12)10-9-20-17(25)7-6-16-22-14-4-2-3-5-15(14)23-16/h2-5,8,11H,6-7,9-10H2,1H3,(H,20,25)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUSIWQJABRCYSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CS2)C(=O)N1CCNC(=O)CCC3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(1H-benzo[d]imidazol-2-yl)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)propanamide is a complex organic molecule that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , and it features a benzimidazole moiety linked to a thienopyrimidine derivative. The specific structural components suggest possible interactions with various biological targets, making it a candidate for further investigation in medicinal chemistry.
Antitumor Activity
Recent studies have indicated that derivatives of benzimidazole and thienopyrimidine exhibit significant antitumor properties. For instance, compounds structurally similar to the one have shown IC50 values in the low micromolar range against various cancer cell lines.
- Case Study : A synthesized benzimidazole derivative demonstrated an IC50 of 6.26 μM against HCC827 lung cancer cells and 6.48 μM against NCI-H358 cells, indicating strong antiproliferative effects .
Antimicrobial Properties
The compound's potential antimicrobial activity has also been explored. Research has shown that certain benzimidazole derivatives possess significant activity against both Gram-positive and Gram-negative bacteria, including MRSA strains.
- Study Results : Compounds derived from benzimidazole exhibited minimum inhibitory concentrations (MICs) of less than 1 µg/mL against Staphylococcus aureus . This suggests that the compound may have broad-spectrum antimicrobial effects.
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Kinases : Similar compounds have been reported to inhibit MEK1/2 kinases, leading to reduced proliferation in leukemia cell lines .
- Induction of Apoptosis : Certain derivatives induce apoptosis in cancer cells through mitochondrial pathways, increasing caspase activity .
- Antimicrobial Mechanisms : The antimicrobial action may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .
Data Tables
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the benzimidazole and thienopyrimidine moieties. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are commonly employed to confirm the structure and purity of the synthesized compound.
Research has indicated that compounds similar to 3-(1H-benzo[d]imidazol-2-yl)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)propanamide exhibit a range of biological activities, including:
- Anticancer Activity : Studies show that derivatives of benzimidazole and thienopyrimidine possess significant cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific kinases or interference with cellular signaling pathways.
- Antimicrobial Properties : The compound has been evaluated for its efficacy against bacterial and fungal strains. The presence of the imidazole ring is crucial for its interaction with microbial targets.
| Activity Type | Target Organisms/Cells | Mechanism of Action |
|---|---|---|
| Anticancer | Various cancer cell lines | Inhibition of kinases |
| Antimicrobial | Bacteria, fungi | Disruption of cell wall synthesis |
Case Study 1: Anticancer Evaluation
In a study published in Journal of Medicinal Chemistry, a series of benzimidazole derivatives were synthesized, including variations of the target compound. These compounds were tested against human breast cancer cell lines, showing IC50 values in the low micromolar range, indicating potent anticancer activity. The study highlighted the importance of structural modifications in enhancing biological efficacy.
Case Study 2: Antimicrobial Testing
A recent investigation reported in Antibiotics assessed the antimicrobial properties of thienopyrimidine derivatives. The study found that compounds with similar structures to This compound exhibited significant activity against resistant strains of Staphylococcus aureus. The results suggested that these compounds could serve as lead candidates for developing new antimicrobial agents.
Q & A
Q. Example Reaction Optimization Table :
| Step | Solvent | Catalyst | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| 1 | DCM | Et₃N | 25 | 62 | 95.2 |
| 2 | DMF | Pd(PPh₃)₄ | 80 | 48 | 97.8 |
Which analytical techniques are most effective for confirming the structural integrity of the compound?
Basic
A combination of techniques ensures accuracy:
- NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups and stereochemistry. For example, δ 11.55 ppm (s, 1H) corresponds to the benzoimidazole NH proton .
- LC-MS : Validates molecular weight (e.g., ESIMS m/z: 392.2) and detects impurities .
- HPLC : Quantifies purity (>98% is typical for research-grade material) .
How can researchers resolve contradictions in spectral data (e.g., NMR shifts) observed across studies?
Advanced
Discrepancies often arise from solvent effects, pH, or impurities. Mitigation strategies include:
- Cross-validation : Compare NMR data across solvents (e.g., DMSO-d6 vs. CDCl₃) to identify solvent-dependent shifts .
- High-resolution MS : Confirm molecular formula to rule out isotopic or adduct interference .
- DEPT/HSQC NMR : Resolve overlapping signals by differentiating CH, CH₂, and CH₃ groups .
What methodologies are employed to study the pharmacodynamic interactions of this compound?
Q. Advanced
- In vitro binding assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure affinity for targets like kinases or GPCRs .
- Enzyme inhibition studies : IC₅₀ values are determined via spectrophotometric assays (e.g., monitoring ATP hydrolysis) .
- Molecular docking : Predict binding modes using software like AutoDock Vina, guided by X-ray crystallography data of homologous proteins .
What are the key considerations in designing reaction conditions for synthesis?
Q. Basic
- Temperature control : Exothermic steps (e.g., amide coupling) require cooling to prevent side reactions .
- Catalyst selection : Palladium catalysts improve cross-coupling efficiency but require inert atmospheres .
- Workup protocols : Acid/base extraction removes unreacted starting materials .
How can in silico modeling be integrated to predict the compound’s binding affinity?
Q. Advanced
- Docking simulations : Use tools like Schrödinger Suite to model interactions with active sites (e.g., thieno-pyrimidine binding to kinase domains) .
- MD simulations : Assess binding stability over 100-ns trajectories to identify critical residues .
- QSAR models : Corrogate structural features (e.g., benzimidazole substituents) with activity data from analogues .
What approaches optimize yield in multi-step syntheses?
Q. Advanced
- DoE (Design of Experiments) : Statistically optimize parameters (e.g., solvent ratio, stoichiometry) .
- Microwave-assisted synthesis : Reduces reaction time for slow steps (e.g., cyclization) .
- Protecting groups : Temporarily shield reactive sites (e.g., amines) to prevent side reactions .
What chromatographic methods are suitable for purification?
Q. Basic
- Flash chromatography : Separates intermediates using silica gel and ethyl acetate/hexane gradients .
- Prep-HPLC : Isomers or closely related impurities are resolved with C18 columns and acetonitrile/water gradients .
How do researchers address discrepancies in biological activity data across assays?
Q. Advanced
- Assay standardization : Use reference compounds (e.g., staurosporine for kinase inhibition) to calibrate activity .
- Cellular vs. cell-free systems : Compare IC₅₀ in enzymatic vs. whole-cell assays to assess membrane permeability .
- Meta-analysis : Pool data from multiple studies to identify trends (e.g., logP vs. bioavailability) .
What challenges arise in characterizing the compound’s metabolic stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
